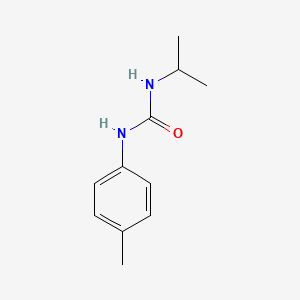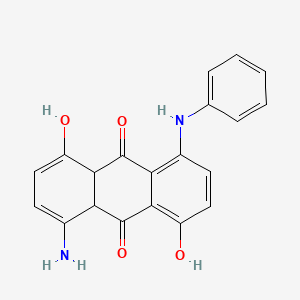
2-Amino-4-(4-acetaminophenyl)-thiophene-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: Ethyl 2-amino-3-thiophenecarboxylate and acetic anhydride.
- Conditions: Reflux in acetic acid.
- Product: Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and acetylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Thiophene Ring
- Reactants: Ethyl acetoacetate, sulfur, and an appropriate base (e.g., sodium ethoxide).
- Conditions: Reflux in ethanol.
- Product: Ethyl 2-amino-3-thiophenecarboxylate.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate is unique due to the presence of both acetylamino and amino groups on the thiophene ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H16N2O3S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetamidophenyl)-2-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)13-12(8-21-14(13)16)10-4-6-11(7-5-10)17-9(2)18/h4-8H,3,16H2,1-2H3,(H,17,18) |
Clave InChI |
RKGOKRGBGUQYQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)









